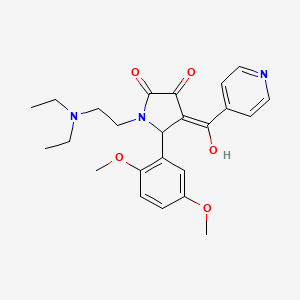

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide is not directly discussed in the provided papers. However, the papers do provide insights into the chemistry of related sulfonamide compounds, which can be used to infer some aspects of the target compound's characteristics. Sulfonamides are known for their pharmacological importance and are often evaluated for their potential therapeutic applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For example, in one study, 4-methoxyphenethylamine was reacted with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This suggests that the synthesis of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide could similarly involve the reaction of cyclohexylamine with an appropriately substituted sulfonyl chloride.

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized by various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, as well as by elemental analysis . The crystal structures of related compounds have shown that molecular conformations are stabilized by different intramolecular interactions, such as C-H...O and N-H...Cl interactions . These findings can be extrapolated to predict that 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide may also exhibit similar intramolecular stabilizing interactions.

Chemical Reactions Analysis

Sulfonamides can participate in various chemical reactions. For instance, N-methoxyethanesulfonamides can undergo iodobenzene-catalyzed cyclization with m-chloroperoxybenzoic acid to form 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Another example is the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for a variety of substrates, including phenols and aromatic amines . These reactions highlight the reactivity of the sulfonamide group and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their molecular structure. The presence of different substituents on the benzenesulfonyl ring can affect the compound's solubility, melting point, and reactivity. The weak intermolecular interactions, such as C-H...O and (\pi)-(\pi) stacking, can lead to different supramolecular architectures, which may impact the compound's crystalline properties . These properties are essential for understanding the behavior of 5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide in various environments and its potential applications.

科学的研究の応用

Selective Cyclooxygenase-2 Inhibitors

Research has focused on the synthesis of sulfonamide derivatives to evaluate their inhibitory effects on cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of specific substituents, such as a fluorine atom, has been shown to preserve COX-2 potency while increasing COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are in clinical trials for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Antitumor Activity

Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens. Certain sulfonamides have been selected as potent cell cycle inhibitors and have progressed to clinical trials. These compounds disrupt tubulin polymerization or cause decreases in the S phase fraction of cancer cell lines, demonstrating preliminary clinical activities in phase I settings (T. Owa et al., 2002).

Catalysis and Material Science

Sulfonamide-substituted compounds have been explored for their potential in catalysis and material science. For example, sulfonamide-substituted iron phthalocyanine has shown remarkable stability under oxidative conditions and efficiency in the oxidation of olefins using H2O2 as the oxidant. The oxidation of cyclohexene using such catalysts has led to the formation of allylic ketones, demonstrating the utility of these compounds in synthetic applications (Umit Işci et al., 2014).

Chlorinating Reagents

Research into sulfonamide chemistry has also led to the development of efficient chlorinating reagents, such as N-chloro-N-methoxybenzenesulfonamide. These reagents have been utilized for the chlorination of various organic substrates, including 1,3-diketones, β-keto esters, and phenols, yielding chlorinated products with good to high yields. This highlights the versatility of sulfonamide derivatives in organic synthesis (Xiao-Qiu Pu et al., 2016).

Anticancer and Enzyme Inhibition

New dibenzenesulfonamides have been synthesized and evaluated for their anticancer effects, particularly by inducing apoptosis and autophagy pathways. These compounds have also demonstrated inhibitory effects on carbonic anhydrase isoenzymes, which are associated with tumor growth and metastasis. The results indicate the potential of these compounds as anticancer drug candidates with specific enzyme inhibitory actions (H. Gul et al., 2018).

特性

IUPAC Name |

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c1-18-12-8-7-10(14)9-13(12)19(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQNEDMNWZKTSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-cyclohexyl-2-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2526801.png)

![5'-Bromo-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2526803.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)